gemcitabine

Description

Properties

IUPAC Name |

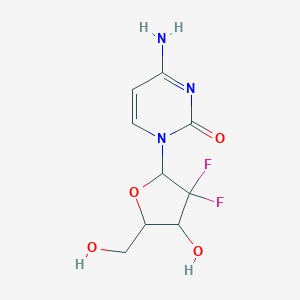

4-amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUQYLNIPVEERB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861138 | |

| Record name | 4-Amino-1-(2-deoxy-2,2-difluoropentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination at the 2'-Position (Step 3)

The introduction of fluorine atoms at the 2'-position is achieved using bromoethyl fluoroacetate in the presence of zinc powder. This step employs a Barbier-type reaction, where zinc mediates the conjugate addition of the fluoroacetate group to the dialdehyde intermediate (GH-3). The reaction proceeds under reflux in a tetrahydrofuran (THF)/diethyl ether mixture, ensuring controlled fluorination while minimizing side reactions.

Stereoselective Hydrogenolysis (Step 6)

The reduction of the tetrahydropyran (THP)-protected intermediate (GH-6) using hydrogen gas and a platinum catalyst ensures the selective formation of the S-configuration. Recrystallization in ethyl acetate and sherwood oil at subzero temperatures (-50°C to -80°C) enhances enantiomeric purity, yielding GH-7 with >99% stereochemical homogeneity.

Purification and Analytical Characterization

Recrystallization Techniques

Recrystallization is employed at multiple stages to isolate enantiomerically pure intermediates. For example, GH-7 is recrystallized twice using ethyl acetate and sherwood oil, exploiting the differential solubility of the S- and R-configurations at low temperatures. Similarly, the final product (GH-10) is recrystallized from a water-acetone mixture to remove residual impurities.

Chromatographic Monitoring

High-performance liquid chromatography (HPLC) is utilized in Step 6 to monitor reaction progress, ensuring the near-complete conversion of GH-6 to GH-7. This analytical step is critical for maintaining process consistency and product quality.

Advantages of the Described Method

The patent highlights several advantages over conventional synthesis routes:

-

High Yield : The nine-step process achieves an overall yield of 18–22%, surpassing earlier methods hampered by low efficiency in fluorination and protection steps.

-

Operational Simplicity : Reactions are conducted under mild conditions (e.g., 25–30°C for oxidation, 37°C for in vitro release studies), reducing energy consumption and equipment costs.

-

Stereochemical Control : Recrystallization and catalytic hydrogenation ensure a single enantiomer product, avoiding costly chiral resolution techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with DNA and potential effects on genetic material.

Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone involves its incorporation into DNA, where it can interfere with DNA replication and transcription. This compound targets specific enzymes and pathways involved in DNA synthesis, leading to potential therapeutic effects .

Comparison with Similar Compounds

Cytarabine (ara-C) and Cladribine (CdA)

Gemcitabine shares structural similarities with cytarabine (ara-C) and 2-chlorodeoxyadenosine (CdA), but its activity profile differs significantly. In primary tumor cell cultures, this compound demonstrated higher activity against hematologic malignancies compared to solid tumors, mirroring ara-C and CdA. However, this compound showed superior activity in certain solid tumors (e.g., pancreatic, ovarian) compared to ara-C and CdA .

Key Findings :

- Hematologic tumors : this compound activity correlates strongly with ara-C (correlation coefficient >0.8) .

- Solid tumors : this compound outperforms ara-C and CdA in pancreatic and ovarian cancers .

Platinum-Based Combinations: Cisplatin vs. Carboplatin

This compound/Cisplatin (GC) vs. This compound/Carboplatin (GCa)

Studies comparing full-dose GC, dose-reduced GC, and GCa in platinum-eligible patients revealed:

| Parameter | Full-Dose GC | Dose-Reduced GC | GCa | Reference |

|---|---|---|---|---|

| Complete Response Rate | Moderate | Low | Higher | |

| Neurotoxicity | High | Moderate | Low | |

| Hematologic Toxicity | High | Moderate | Similar |

Clinical Implications :

- GCa is preferable for cisplatin-ineligible patients due to lower neurotoxicity and comparable efficacy .

- Dose-reduced GC may compromise efficacy without significantly reducing toxicity .

Combination with Targeted Therapies

This compound + Axitinib/Erlotinib/Sorafenib

A Bayesian network meta-analysis of randomized trials (2018) compared toxicity profiles of this compound combined with targeted agents:

| Toxicity (Grade ≥3) | This compound + Axitinib | This compound + Erlotinib | This compound + Sorafenib | |

|---|---|---|---|---|

| Diarrhea | 8% | 22% | 15% | |

| Rash | 5% | 18% | 10% | |

| Hematotoxicity | 25% | 30% | 20% |

Key Findings :

- Axitinib combinations showed the lowest rates of diarrhea and rash.

- Sorafenib combinations had favorable hematologic toxicity profiles .

Comparison with Other Combination Regimens

FOLFIRINOX vs. This compound + Nab-Paclitaxel

In metastatic PDAC, indirect comparisons suggest:

| Regimen | Median OS (Months) | Response Rate | Grade 3/4 Neutropenia | |

|---|---|---|---|---|

| FOLFIRINOX | 11.1 | 31.6% | 45.7% | |

| This compound + Nab-Paclitaxel | 8.5 | 23.0% | 38.0% |

Clinical Implications :

- FOLFIRINOX offers superior survival but higher toxicity.

- This compound + nab-paclitaxel is better tolerated in frail patients .

Overcoming Resistance: Synergistic Combinations

PAK4 Inhibitors and C-DIM12

Biological Activity

Gemcitabine (2',2'-difluoro-2'-deoxycytidine) is a nucleoside analog that exhibits significant antitumor activity, primarily through its incorporation into DNA and subsequent inhibition of DNA synthesis. This article explores the biological activity of this compound, its mechanisms of action, clinical applications, and findings from various studies.

This compound acts by mimicking the natural nucleoside deoxycytidine, leading to its incorporation into the DNA strand during replication. This incorporation results in:

- Chain Termination : The addition of this compound prevents further elongation of the DNA strand.

- Inhibition of Ribonucleotide Reductase : This enzyme is crucial for converting ribonucleotides into deoxyribonucleotides, thereby limiting the availability of building blocks necessary for DNA synthesis.

- Induction of Apoptosis : this compound triggers programmed cell death through pathways involving caspases, particularly caspase-3 and -7, which are critical for executing apoptosis in cancer cells .

Clinical Applications

This compound has been approved for treating various cancers, including:

- Pancreatic Cancer : It is the standard treatment for advanced pancreatic adenocarcinoma.

- Non-Small Cell Lung Cancer : Often used in combination with other agents.

- Breast and Ovarian Cancers : Employed in multi-agent chemotherapy regimens.

- Bladder Cancer : Demonstrated efficacy in advanced stages.

Table 1: Summary of Clinical Trials Involving this compound

| Study Type | Population | Treatment Regimen | Results |

|---|---|---|---|

| Phase III | 834 patients with pancreatic cancer | This compound vs. S-1 vs. This compound + S-1 | Median OS: 8.8 months (Gem), 9.7 months (S-1), 10.1 months (Gem + S-1) |

| Phase III | Resected pancreatic cancer patients | This compound adjuvant therapy | Increased 2-year survival rate from 15% (surgery only) to 35% (Gem) |

| Phase II/III | Patients with borderline resectable pancreatic cancer | Neoadjuvant chemotherapy with this compound and S-1 | Ongoing study comparing outcomes with upfront surgery |

Biological Activity Against Cancer Cell Lines

Research has demonstrated that this compound effectively inhibits growth in various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction. For instance:

- In canine osteosarcoma cell lines, this compound treatment resulted in significant growth inhibition and increased apoptosis markers, particularly in more sensitive cell lines .

- A study highlighted that this compound's effectiveness varies among different cell lines, indicating potential resistance mechanisms in certain populations .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetics of this compound include rapid distribution and metabolism. Key points include:

- Bioavailability : Approximately 20% when administered intravenously.

- Half-Life : Short half-life requiring frequent dosing.

- Metabolism : Primarily metabolized by deoxycytidine kinase to its active form.

Recent Developments

Recent research has focused on enhancing this compound's effectiveness through novel formulations and combinations:

- Peptide Conjugates : Studies have explored this compound conjugated with cell-penetrating peptides to improve cellular uptake and therapeutic efficacy against resistant cancer cells .

- Combination Therapies : Ongoing trials are assessing the synergistic effects of this compound combined with other chemotherapeutic agents like S-1, showing promising results in overall survival rates .

Q & A

Q. What experimental design considerations are critical when comparing gemcitabine monotherapy with combination therapies in pancreatic cancer trials?

Q. How can researchers address discrepancies between in vitro cytotoxicity and in vivo efficacy of this compound in pancreatic cancer models?

Methodological Answer:

- Incorporate spatial heterogeneity in experimental models, such as 3D cultures or co-cultures with stromal cells, to mimic the tumor microenvironment .

- Validate in vitro findings using mathematical models that account for oxygen/nutrient gradients and diffusion barriers. used dimensionless tumor growth models parameterized with monolayer cytotoxicity data to predict in vivo resistance .

- Conduct parallel in vivo studies (e.g., mouse xenografts) to compare tumor response metrics (e.g., proliferation, apoptosis) with in vitro results .

Q. What methodologies ensure reproducibility of this compound pharmacokinetic studies in preclinical research?

Methodological Answer:

- Follow standardized protocols for drug administration (e.g., dose, infusion duration) and plasma sampling times. For example, prolonged low-dose infusion studies require strict adherence to timing (e.g., 6-hour vs. 30-minute infusions) .

- Use high-performance liquid chromatography (HPLC) or mass spectrometry for precise this compound metabolite quantification .

- Publish detailed supplemental materials, including raw data and analytical workflows, as emphasized in ’s guidelines for experimental reproducibility .

Advanced Research Questions

Q. How can computational models predict this compound resistance mechanisms in pancreatic cancer?

Methodological Answer:

- Develop algorithmic models integrating multi-omics data (genomic, transcriptomic, epigenetic) from patient-derived xenografts (PDXs). identified resistance markers (e.g., MRPS5, CD55) via integrative analysis of 28 PDXs .

- Simulate metabolic interactions using in silico platforms to map this compound inactivation pathways (e.g., cytidine deaminase (CDA) activity) and identify combinatorial targets .

- Validate predictions with high-content screening (e.g., shRNA libraries) to confirm gene function in resistance .

Q. What strategies resolve contradictions in clinical trial outcomes for this compound-based combination therapies?

Methodological Answer:

- Conduct subgroup analyses to identify patient cohorts with differential responses. For example, found consistent survival benefits for GEM-CAP across performance status subgroups .

- Perform meta-analyses across trials to detect modest but statistically significant effects. Pooling data from three trials (n=935) revealed a survival HR of 0.86 (P=0.02) for GEM-CAP .

- Evaluate secondary endpoints (e.g., progression-free survival, response rates) to capture therapeutic nuances missed in overall survival metrics .

Q. How do genetic polymorphisms in metabolic enzymes influence this compound efficacy and toxicity?

Methodological Answer:

- Resequence genes encoding this compound-metabolizing enzymes (e.g., CDA, DCTD) in ethnically diverse cohorts. identified functional SNPs (e.g., CDA Lys27Gln) that reduce enzyme activity by 34% .

- Use recombinant protein assays to quantify variant-specific catalytic efficiency (e.g., Asp58 DCTD retains only 11% activity for this compound monophosphate) .

- Correlate genotypes with clinical pharmacokinetic data (e.g., plasma this compound levels, toxicity profiles) in prospective studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.